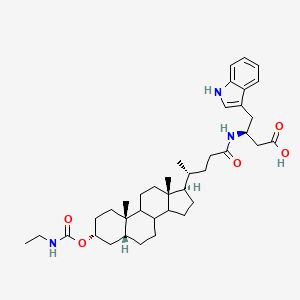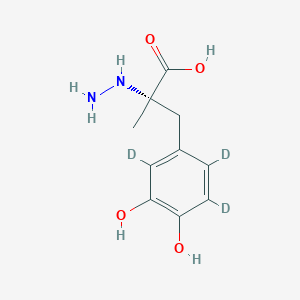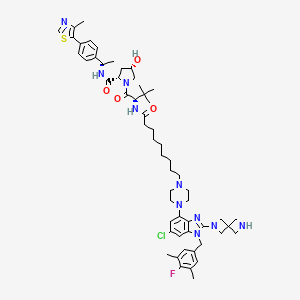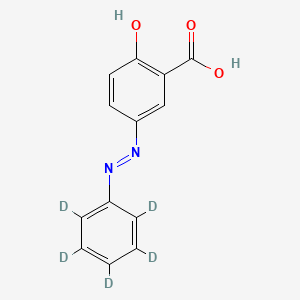
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a deuterium-labeled derivative of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical chemistry, helping to study reaction mechanisms and pathways.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments due to its stable azo group
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: The non-deuterated version of the compound.
4-(Phenylazo)benzoic acid: Another azo compound with similar properties.
5-(Phenylazo)salicylic acid: A structurally related compound with similar applications
Uniqueness
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .
Eigenschaften
Molekularformel |
C13H10N2O3 |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
JHDYSXXPQIFFJZ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
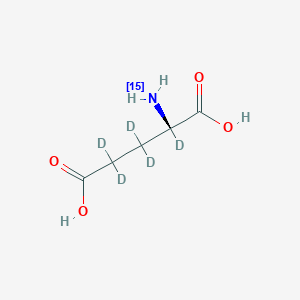



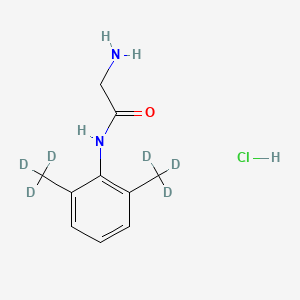
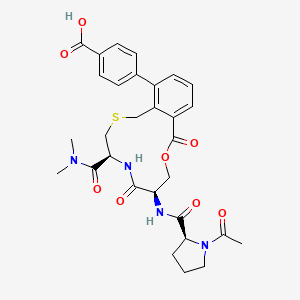
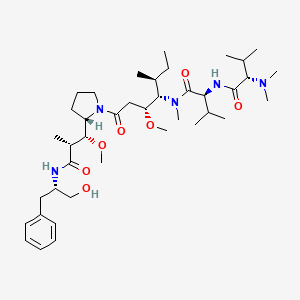
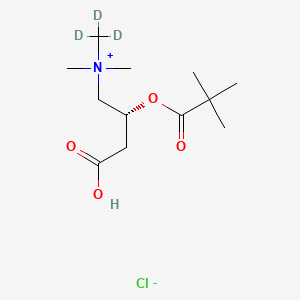
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
